6-(2-aminoethoxy)-N-(2-methoxyethyl)-N-methylpyrimidin-4-amine
Overview
Description
6-(2-aminoethoxy)-N-(2-methoxyethyl)-N-methylpyrimidin-4-amine is a synthetic organic compound with a pyrimidine core This compound is characterized by the presence of an aminoethoxy group at the 6-position, a methoxyethyl group, and a methyl group attached to the nitrogen atom at the 4-position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-aminoethoxy)-N-(2-methoxyethyl)-N-methylpyrimidin-4-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as β-diketones and amidines.
Introduction of the Aminoethoxy Group: The aminoethoxy group can be introduced via a nucleophilic substitution reaction using 2-chloroethanol and ammonia or an amine.
Attachment of the Methoxyethyl Group: The methoxyethyl group can be introduced through an alkylation reaction using 2-methoxyethyl chloride and a suitable base.
Methylation of the Nitrogen Atom: The final step involves the methylation of the nitrogen atom at the 4-position of the pyrimidine ring using methyl iodide or a similar methylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
6-(2-aminoethoxy)-N-(2-methoxyethyl)-N-methylpyrimidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aminoethoxy or methoxyethyl groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
6-(2-aminoethoxy)-N-(2-methoxyethyl)-N-methylpyrimidin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including antiviral, antibacterial, and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(2-aminoethoxy)-N-(2-methoxyethyl)-N-methylpyrimidin-4-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s effects are mediated through binding to these targets, leading to modulation of biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
6-(2-aminoethoxy)-N-ethylpyrimidin-4-amine: Similar structure but with an ethyl group instead of a methoxyethyl group.
6-(2-aminoethoxy)-N-methylpyrimidin-4-amine: Lacks the methoxyethyl group.
6-(2-aminoethoxy)-N-(2-hydroxyethyl)-N-methylpyrimidin-4-amine: Contains a hydroxyethyl group instead of a methoxyethyl group.
Uniqueness
6-(2-aminoethoxy)-N-(2-methoxyethyl)-N-methylpyrimidin-4-amine is unique due to the presence of both the aminoethoxy and methoxyethyl groups, which confer distinct chemical and biological properties. These structural features may enhance its solubility, reactivity, and potential interactions with biological targets compared to similar compounds.
Properties
IUPAC Name |
6-(2-aminoethoxy)-N-(2-methoxyethyl)-N-methylpyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O2/c1-14(4-6-15-2)9-7-10(13-8-12-9)16-5-3-11/h7-8H,3-6,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYBQZRAHDPUGTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC)C1=CC(=NC=N1)OCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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